molecular formula C14H14N2O B1271345 2-amino-N-(3-methylphenyl)benzamide CAS No. 22312-62-5

2-amino-N-(3-methylphenyl)benzamide

Cat. No.: B1271345
CAS No.: 22312-62-5
M. Wt: 226.27 g/mol
InChI Key: ZLUXETNDOIBMSR-UHFFFAOYSA-N
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Description

A Versatile Chemical Scaffold

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2-amino-N-(3-methylphenyl)benzamide structure serves as an excellent scaffold for several reasons:

  • Hydrogen Bonding Capabilities: The amino (-NH2) and amide (-CONH-) groups are capable of forming hydrogen bonds, which are critical for interacting with biological targets like enzymes and receptors.
  • Aromatic Interactions: The presence of two phenyl rings allows for π-π stacking interactions, another important factor in molecular recognition and binding affinity.
  • Modifiable Sites: The amino group and the aromatic rings provide reactive sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activities.
  • Overview of Research Trajectories for Benzamide (B126) Derivatives

    Benzamides, the class of compounds to which this compound belongs, have been the subject of extensive research, leading to the development of numerous therapeutic agents. nanobioletters.com Research into benzamide derivatives has followed several key trajectories:

  • Antipsychotics: Substituted benzamides, such as sulpiride, are used as atypical antipsychotic medications for treating schizophrenia and major depressive disorder. wikipedia.org
  • Anticancer Agents: Many benzamide derivatives have been investigated for their potential as anticancer drugs. For instance, some have been designed as histone deacetylase (HDAC) inhibitors, which can suppress cancer cell proliferation. researchgate.netpsu.edu
  • Enzyme Inhibitors: The benzamide scaffold has been utilized to develop inhibitors for various enzymes, including cholinesterases, which are implicated in Alzheimer's disease. mdpi.comnih.gov
  • Antimicrobial Agents: Due to their ability to interfere with essential biological processes in microorganisms, benzamide derivatives have shown promise as antibacterial and antifungal agents. nanobioletters.com
  • The versatility of the benzamide structure allows for the fine-tuning of its properties to target a wide array of biological pathways, making it a continuously explored area in drug discovery. mdpi.com

    Historical Context of Benzamide Investigations in Biological Sciences

    The journey of benzamides in the biological sciences is rooted in the broader history of organic chemistry and pharmacology. The parent molecule, benzoic acid, was discovered in the 16th century, and its antifungal properties were identified in 1875. wikipedia.org This early discovery paved the way for exploring its derivatives, including benzamides, for medicinal applications.

    In the early 20th century, benzoic acid itself was used as an expectorant, analgesic, and antiseptic. wikipedia.org The development of synthetic organic chemistry in the 19th and 20th centuries allowed for the systematic modification of the benzoic acid structure, leading to the synthesis of a vast number of amide derivatives. nih.gov This enabled researchers to investigate the structure-activity relationships of these compounds, a fundamental practice in modern medicinal chemistry.

    The discovery of the biological activities of early synthetic drugs, such as the sulfonamides in the 1930s, further spurred interest in aromatic compounds containing nitrogen and sulfur, a category that includes many benzamide derivatives. nih.gov Over the decades, this has led to a rich and diverse field of research focused on harnessing the therapeutic potential of the benzamide scaffold. mdpi.comnih.gov

    Compound Information Table

    Click to view the table of mentioned compounds
    Compound NameMolecular FormulaCAS Number
    This compoundC14H14N2ONot available
    SulpirideC15H23N3O4S15676-16-1
    Benzoic acidC7H6O265-85-0

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-amino-N-(3-methylphenyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZLUXETNDOIBMSR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H14N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90368767
    Record name 2-amino-N-(3-methylphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90368767
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    226.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22312-62-5
    Record name 2-Amino-N-(3-methylphenyl)benzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=22312-62-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-amino-N-(3-methylphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90368767
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies and Mechanistic Studies for 2 Amino N 3 Methylphenyl Benzamide

    Established Synthetic Pathways for 2-amino-N-(3-methylphenyl)benzamide

    The synthesis of this compound, a compound serving as an intermediate in the synthesis of various pharmaceutical agents, can be approached through several established chemical reactions. The core of its formation lies in the creation of an amide bond between an aminobenzoyl derivative and m-toluidine (3-methylaniline).

    Selective Acylation Strategies in Benzamide (B126) Formation

    The formation of the benzamide linkage in this compound requires the acylation of 3-methylaniline. A primary challenge in such reactions, especially when dealing with multifunctional molecules, is achieving chemoselectivity. General principles of selective acylation involve activating a carboxylic acid (or using a more reactive derivative like an acyl chloride or anhydride) and reacting it with the amine.

    In reactions involving diamines, preventing diacylation to favor the desired monoacylated product is a significant challenge. Strategies to achieve this include:

    Using a large excess of the diamine.

    Employing protecting groups to temporarily block one amine function.

    Utilizing reagents that form a temporary complex with one amine group, thus deactivating it towards acylation.

    Controlling reaction conditions such as temperature and the rate of addition of the acylating agent.

    Application of Continuous Flow Microreactor Technology in Synthesis

    Reaction Kinetics and Mechanistic Studies of this compound Formation

    Detailed mechanistic and kinetic studies provide a fundamental understanding of a chemical reaction, enabling process optimization and control.

    Determination of Intrinsic Reaction Kinetic Parameters

    No specific studies determining the intrinsic reaction kinetic parameters (such as reaction rate constants, activation energies, and pre-exponential factors) for the formation of this compound were identified. Such studies have been performed for the isomeric compound N-(3-Amino-4-methylphenyl)benzamide, where kinetic models were developed to accurately predict selectivity and conversion under various conditions.

    Analysis of By-product Formation in Multi-Amine Acylation Reactions

    The analysis of by-product formation is crucial for optimizing the selectivity of a reaction. In the synthesis of related compounds from diamine precursors, both parallel by-products (from acylation at a different amino group) and serial by-products (diacylation) are common. However, specific analysis and data on by-product formation in the synthesis of this compound are not available in the consulted scientific literature.

    Optimization Strategies for this compound Synthesis

    General optimization strategies for the synthesis of benzamides like this compound focus on maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:

    Choice of Reagents: Selecting the appropriate acylating agent (e.g., carboxylic acid with a coupling agent, acyl chloride, or anhydride) and solvent.

    Reaction Conditions: Optimizing temperature, reaction time, and reactant concentrations.

    Work-up and Purification: Developing efficient methods for isolating the product, such as crystallization. For this compound, ethanol-based recrystallization is reported to be an effective purification method.

    Process Technology: Implementing technologies like continuous flow microreactors to improve control and efficiency.

    Without specific kinetic and mechanistic data, these optimization strategies must be determined empirically.

    Influence of Reaction Temperature and Residence Time on Yield and Selectivity

    The synthesis of this compound is significantly influenced by key reaction parameters, particularly temperature and residence time. Studies involving continuous flow microreactor systems have demonstrated a direct correlation between these variables and the resulting product yield and selectivity.

    Research findings indicate that an increase in reaction temperature can substantially enhance the production yield of the target compound. For instance, in a continuous flow microreactor, elevating the temperature from 30°C to 70°C resulted in a significant increase in the yield of N-(3-amino-4-methylphenyl)benzamide, a closely related compound, from approximately 42% to 76% over a residence time of 420 seconds. researchgate.net This positive correlation between temperature and yield is attributed to the increased reaction kinetics at higher temperatures.

    The following table summarizes the effect of temperature on the reaction yield at a constant residence time, based on data from related benzamide synthesis.

    Reaction Temperature (°C)Residence Time (s)Product Yield (%)
    30420~42
    70420~76

    Computational Fluid Dynamics (CFD) in Process Modeling and Simulation

    Computational Fluid Dynamics (CFD) has emerged as a powerful tool for the modeling and simulation of the synthesis of this compound, particularly within continuous flow microreactor systems. researchgate.net CFD simulations provide valuable insights into the fluid dynamics, heat transfer, and mass transfer phenomena occurring within the reactor, enabling a more efficient design and optimization of the synthetic process.

    In the context of N-(3-amino-4-methylphenyl)benzamide synthesis, CFD has been successfully employed to simulate the performance of the microreactor system. researchgate.net These simulations have shown good agreement with experimental data, validating the utility of CFD as a predictive tool in the design and scale-up of such processes. researchgate.net

    Mechanistic Investigations of 2 Amino N 3 Methylphenyl Benzamide’s Biological Activities

    Molecular Target Identification and Validation in Benzamide (B126) Research

    The identification and validation of molecular targets are foundational steps in understanding the therapeutic potential of compounds like 2-amino-N-(3-methylphenyl)benzamide. The research on its analogues employs a multi-faceted approach. Initial target identification often comes from screening a compound library against a panel of enzymes, as was done to identify benzamide HDAC inhibitors. nih.gov

    Once a preliminary target is identified, validation proceeds through several methods:

    Biochemical Assays: Direct enzyme activity assays are used to measure the potency of inhibition or activation (e.g., IC₅₀ or EC₅₀ values). For instance, the IC₅₀ of the kinase inhibitor CHMFL-ABL-053 against the ABL1 kinase was determined to be 70 nM. nih.gov

    Structural Biology: X-ray crystallography is a powerful tool for validation, providing a high-resolution view of the compound binding to its target enzyme. This was used to confirm the binding of a 2-amino benzamide activator to glucokinase and an N-(2-aminophenyl)benzamide inhibitor to HDAC2. nih.govpdbj.org This structural information confirms the binding mode and provides a rational basis for further drug design. pdbj.org

    Cell-Based Assays: The effect of the compound on the target's activity within a cellular context is assessed. This includes measuring the phosphorylation status of downstream proteins (e.g., STAT5, Crkl for BCR-ABL) or the acetylation level of histones for HDAC inhibitors. researchgate.netnih.gov

    Selectivity Profiling: To ensure the compound's effects are due to its interaction with the intended target, it is often tested against a panel of related enzymes. For example, CHMFL-ABL-053 was noted for its lack of significant activity against the c-KIT kinase, a common off-target of other BCR-ABL inhibitors. nih.gov

    In Vitro Studies of Cellular Responses to this compound and its Analogues

    The ultimate biological effect of a compound is determined by the cellular responses it elicits. In vitro studies using cell lines are critical for characterizing these responses.

    Benzamide derivatives have been shown to significantly impact cell viability, often through the induction of cellular damage pathways like apoptosis. The antitumor agent CI-994, an HDAC inhibitor, is characterized as a cytostatic agent, meaning it inhibits cell growth and proliferation. researchgate.net

    More detailed findings come from studies of the kinase inhibitor CHMFL-ABL-053. This compound demonstrated potent inhibition of proliferation in various CML cell lines. nih.gov The growth inhibition (GI₅₀) values were in the nanomolar range, indicating high potency. nih.gov Furthermore, the compound was shown to induce apoptosis, a form of programmed cell death, which is a desirable outcome for an anticancer agent. nih.gov The suppression of tumor progression in a xenograft mouse model further validates these in vitro findings. nih.gov

    Table 2: In Vitro Cellular Activity of a Benzamide-based Kinase Inhibitor (CHMFL-ABL-053)

    Cell Line Disease Model Target Pathway Cellular Response GI₅₀ Value Reference
    K562 Chronic Myeloid Leukemia BCR-ABL Proliferation Inhibition 14 nM nih.gov
    KU812 Chronic Myeloid Leukemia BCR-ABL Proliferation Inhibition 25 nM nih.gov
    MEG-01 Chronic Myeloid Leukemia BCR-ABL Proliferation Inhibition 16 nM nih.gov

    Induction of Apoptosis and Cell Cycle Arrest in Specific Cell Lines

    The antitumor potential of various benzamide derivatives has been a subject of significant scientific inquiry. Research has indicated that certain compounds within this class can selectively target and induce cell death in cancer cell lines through mechanisms involving apoptosis and the disruption of the cell cycle.

    Derivatives of a structurally related compound, 3-amino-N-(2-methylphenyl)benzamide, have demonstrated selective toxicity against specific cancer cell lines. Studies have shown that these related compounds can trigger apoptosis and cause cell cycle arrest in chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines. The underlying mechanism for this activity is believed to be the interaction of the benzamide structure with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity.

    Furthermore, a broader class of N-2-(phenylamino) benzamide derivatives has been investigated for their ability to induce apoptosis. In preclinical models using CT26.WT tumor-bearing mice, administration of these derivatives led to a decrease in tumor growth and the induction of apoptosis within the tumor tissue. nih.gov

    Table 1: Effects of Related Benzamide Derivatives on Cancer Cell Lines

    Compound ClassCell LineEffect
    3-amino-N-(2-methylphenyl)benzamide derivativesK562 (Chronic Myeloid Leukemia)Induction of apoptosis and cell cycle arrest
    3-amino-N-(2-methylphenyl)benzamide derivativesMCF-7 (Breast Cancer)Induction of apoptosis and cell cycle arrest
    N-2-(Phenylamino) benzamide derivativesCT26.WT (Colon Carcinoma)Induction of apoptosis in vivo nih.gov

    Computational Chemistry Applications in the Study of 2 Amino N 3 Methylphenyl Benzamide

    Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as 2-amino-N-(3-methylphenyl)benzamide, and a biological target, typically a protein or nucleic acid. The primary goal is to identify the correct binding geometry and estimate the strength of the interaction, commonly referred to as binding affinity.

    The binding affinity is often quantified as a docking score or binding energy, with lower energy values indicating a more stable and potentially more potent interaction. For instance, studies on various benzamide (B126) derivatives have shown binding energies ranging from -6.85 to -8.75 kcal/mol against specific targets nih.gov. In other molecular docking analyses, benzamide-related molecules have demonstrated binding affinities (ΔG) of -7.4 kcal/mol with DNA and -7.7 kcal/mol with α5β1 integrin, suggesting potential anticancer applications dergipark.org.tr. These values serve as a crucial metric for ranking and prioritizing compounds for further experimental testing.

    Table 1: Representative Binding Affinities of Benzamide-like Compounds from Docking Studies
    Compound ClassBiological TargetReported Binding Energy / ScoreReference
    Substituted Benzimidamide ScaffoldsPlasmodium falciparum Adenylosuccinate Lyase-6.85 to -8.75 kcal/mol nih.gov
    2-Benzoylamino-N-Phenyl-Benzamide DerivativesSARS-CoV-2 Target-6.5 to -8.3 Kcal/mol researchgate.net
    N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamideα5β1 integrin-7.7 kcal/mol dergipark.org.tr
    Benzylidene Amino Phenyl AcetamidesStaphylococcus aureus thymidylate kinase (SaTMK)Glide Scores: -4.76 to -4.61 kcal/mol semanticscholar.org

    Beyond just predicting binding affinity, molecular docking elucidates the specific binding mode and conformation of the ligand within the target's active site dergipark.org.trmdpi.com. This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

    For example, docking studies on similar compounds have revealed hydrogen bonding with conserved arginine residues (Arg36, Arg48, Arg92) and π-π stacking with a phenylalanine residue (Phe66) in the catalytic pocket of an enzyme semanticscholar.org. Visualizing these interactions in 2D and 3D models helps researchers understand the structural basis for a compound's activity and provides a roadmap for rational drug design nih.gov. By understanding how this compound might orient itself within various active sites, its structure can be modified to enhance these critical interactions, thereby improving its potency and selectivity.

    Computational screening, also known as virtual screening, involves docking a library of compounds against a specific biological target or, conversely, docking a single compound like this compound against a panel of known biological targets. This high-throughput approach is a cost-effective and rapid method to identify potential "hits" and explore new therapeutic applications for a compound.

    For benzamide derivatives, this strategy has been employed to discover potential inhibitors for targets such as cyclooxygenase-2 (COX-2), which is involved in inflammation nih.gov. Other studies have used docking to screen benzamides against targets relevant to cancer, such as DNA and integrins, or against bacterial enzymes like thymidylate kinase, highlighting the broad applicability of this technique dergipark.org.trsemanticscholar.org. Such screenings can uncover novel mechanisms of action and suggest new research directions for compounds whose biological activities are not yet fully characterized.

    Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

    Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods provide detailed insights into molecular properties such as charge distribution, orbital energies, and molecular electrostatic potential. For this compound, these calculations can predict its chemical stability, reactivity, and the nature of its intramolecular bonding. A key output of these studies is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an important indicator of molecular reactivity and stability indexcopernicus.com.

    Density Functional Theory (DFT) is a widely used quantum chemical method that has proven effective for studying medium-to-large-sized organic molecules like benzamides. DFT calculations can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties .

    In studies of benzamide-related structures, DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p), are frequently used to obtain an optimized molecular structure indexcopernicus.comnih.gov. The calculated geometry can then be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT is used to calculate the HOMO-LUMO energy gap, which provides insights into the charge transfer interactions that can occur within the molecule indexcopernicus.comnih.gov. For one benzamide derivative, the calculated HOMO–LUMO energy gap was 5.0452 eV nih.gov.

    Table 2: Common Parameters in DFT Studies of Benzamide-like Molecules
    ParameterTypical Method/Basis SetInformation ObtainedReference
    Geometry OptimizationDFT (B3LYP)Optimized bond lengths, bond angles, dihedral angles indexcopernicus.com
    Basis Set6-311G(d,p) or 6-31G(d,p)Defines the set of functions used to build molecular orbitals indexcopernicus.comnih.gov
    Electronic PropertiesDFT (B3LYP)HOMO-LUMO energies, energy gap, dipole moment indexcopernicus.comnih.gov
    Solvation ModelC-PCMAccounts for the effect of a solvent on molecular properties nih.gov

    For benzamide and related crystal structures, Hirshfeld analysis has been used to identify and quantify key interactions such as hydrogen bonds (N—H⋯O) and other close contacts. Studies on similar molecules have shown that the most significant contributions to crystal packing often come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts researchgate.net. For example, one analysis found that H⋯H interactions accounted for 53.8% of the surface, followed by H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) nih.gov. This information is crucial for understanding the stability of the crystal structure and for polymorphism studies.

    Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzamide-like Crystals
    Interaction TypeCompound 1 (%)Compound 2 (%)Compound 3 (%)
    H···H53.847.229.0
    C···H / H···C21.729.028.2
    O···H / H···O10.813.330.5
    N···H / H···N13.6--

    In Silico Approaches for Activity Prediction and Rational Design

    In silico approaches encompass a wide range of computational methods used to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized or tested experimentally. These methods are central to the rational design of new and improved therapeutic agents. For this compound, these techniques can predict its drug-likeness, potential toxicity, and metabolic fate, while also guiding the design of more potent derivatives.

    Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate variations in the chemical structure of compounds with changes in their biological activity mdpi.com. By building a QSAR model for a series of benzamides, the activity of a new compound like this compound could be predicted based on its structural features.

    Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties researchgate.netepstem.net. These predictions help identify potential liabilities early in the drug discovery process, such as poor oral bioavailability or potential for adverse effects. For example, in silico tools can predict a compound's human intestinal absorption, blood-brain barrier permeability, and potential for toxicity researchgate.net. By analyzing these profiles, chemists can rationally design new derivatives of this compound with improved pharmacokinetic properties and a lower likelihood of failure in later stages of drug development acs.org.

    Computational Prediction of Antioxidant Properties and Protonation Effects

    Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the antioxidant potential of this compound. rsc.orgnih.govsapub.org These studies typically evaluate the molecule's ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com Key parameters calculated to predict antioxidant activity include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). A lower BDE of the N-H bond in the amino group or the amide linkage suggests a greater ease of donating a hydrogen atom to a radical, indicating potential antioxidant activity. mdpi.comopensciencepublications.com

    For this compound, the presence of the electron-donating amino group on the benzoyl ring is expected to influence its antioxidant properties. Computational studies on analogous amino-substituted benzamides have shown that such groups can enhance antioxidant capacity. nih.govnih.gov The position of the methyl group on the N-phenyl ring also plays a role in modulating the electronic environment and, consequently, the antioxidant potential.

    Protonation can significantly alter the antioxidant properties of amino-substituted benzamides. Computational analyses have demonstrated that protonated forms of these compounds can be better antioxidants than their neutral counterparts. nih.govnih.gov In the case of this compound, protonation would likely occur at the amino group. DFT calculations can be employed to determine the preferred site of protonation and to calculate the BDE, IP, and PA of the protonated species. This allows for a comparison of the antioxidant potential of the neutral and protonated forms, providing a more complete picture of its behavior in different physiological environments.

    Table 1: Key Parameters for Computational Prediction of Antioxidant Activity

    ParameterDescriptionRelevance to this compound
    Bond Dissociation Enthalpy (BDE) The enthalpy change associated with the homolytic cleavage of a bond.A lower BDE for the N-H bonds indicates a higher propensity for hydrogen atom donation to scavenge free radicals.
    Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.A lower IP suggests a greater ease of electron donation in the single electron transfer (SET) mechanism of antioxidant action.
    Proton Affinity (PA) The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.PA values help in understanding the sequential proton loss electron transfer (SPLET) mechanism.
    Protonation Effects Changes in molecular properties upon the addition of a proton.Computational studies can predict how protonation of the amino group affects the BDE and IP, thereby modulating antioxidant activity. nih.govnih.gov

    Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comunair.ac.id For this compound, QSAR models could be developed to predict its activity for a specific biological target, such as an enzyme or receptor, based on the activities of a training set of structurally similar benzamide derivatives. nih.gov

    The development of a QSAR model for this compound and its analogs would involve several key steps:

    Data Set Collection: A dataset of benzamide derivatives with experimentally determined biological activities would be compiled. This set would include this compound as one of the compounds.

    Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

    1D descriptors: Molecular weight, atom counts.

    2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

    3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

    Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

    Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

    A validated QSAR model could then be used to predict the biological activity of new, untested benzamide derivatives, including novel analogs of this compound. This approach can prioritize the synthesis of compounds with potentially higher activity, thereby saving time and resources in the drug discovery process. nih.govjppres.com

    Table 2: Steps and Components of a QSAR Study for this compound Analogues

    StepDescriptionExamples of Descriptors/Methods
    1. Data Set Selection A collection of benzamide derivatives with known biological activities.A series of N-arylbenzamides with varying substituents on both aromatic rings.
    2. Descriptor Calculation Quantifying molecular properties.Lipophilicity (LogP), Molar Refractivity (MR), Topological Polar Surface Area (TPSA), HOMO/LUMO energies.
    3. Model Building Establishing a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN).
    4. Model Validation Assessing the predictive power of the model.Leave-one-out cross-validation (q²), external test set prediction (r²_pred).

    Advanced Characterization and Analytical Methodologies for 2 Amino N 3 Methylphenyl Benzamide Research

    Spectroscopic Techniques in Structural Elucidation

    Spectroscopic methodologies are fundamental to the characterization of 2-amino-N-(3-methylphenyl)benzamide, providing detailed information about its molecular framework and the functional groups present.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution.

    ¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide (B126) and the 3-methylphenyl rings, the amine (NH₂) protons, the amide (NH) proton, and the methyl (CH₃) protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the amino and amide functionalities, as well as the methyl group. Spin-spin coupling patterns between adjacent protons can further aid in the assignment of these signals and confirm the substitution pattern of the aromatic rings.

    Proton Type Hypothetical ¹H NMR Chemical Shift (ppm) Carbon Type Hypothetical ¹³C NMR Chemical Shift (ppm)
    Aromatic-H6.5 - 8.0Aromatic-C110 - 150
    Amine-NH₂4.0 - 5.5Carbonyl-C165 - 175
    Amide-NH8.0 - 9.5Methyl-C20 - 25
    Methyl-CH₃2.0 - 2.5

    Note: This table is illustrative and not based on experimental data for the specific compound.

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

    Key expected IR absorption bands include:

    N-H stretching vibrations from the primary amine (NH₂) and the secondary amide (NH) groups, typically appearing in the region of 3500-3200 cm⁻¹. The amine group may show two distinct bands (symmetric and asymmetric stretching).

    C=O stretching vibration from the amide carbonyl group, which is a strong absorption typically observed in the range of 1680-1630 cm⁻¹.

    C-N stretching vibrations from the amide and amine groups.

    Aromatic C=C stretching vibrations , which appear in the region of 1600-1450 cm⁻¹.

    C-H stretching vibrations from the aromatic rings and the methyl group.

    Functional Group Characteristic IR Absorption Range (cm⁻¹)
    N-H Stretch (Amine & Amide)3500 - 3200
    C=O Stretch (Amide)1680 - 1630
    C=C Stretch (Aromatic)1600 - 1450
    C-N Stretch1400 - 1000
    C-H Stretch (Aromatic & Alkyl)3100 - 2850

    Note: This table presents typical ranges and is not based on a measured spectrum of this compound.

    Chromatographic and Mass Spectrometric Techniques

    Chromatographic and mass spectrometric methods are essential for the separation, identification, and purity assessment of this compound.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC is used to separate this compound from any impurities or byproducts from the synthesis. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

    This technique is highly sensitive and selective, allowing for the confirmation of the molecular weight of this compound (C₁₄H₁₄N₂O, molecular weight: 226.27 g/mol ). The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecular ion [M+H]⁺. Fragmentation patterns observed in the mass spectrum can provide further structural information. LC-MS is also a valuable tool for assessing the purity of the compound by detecting and quantifying any impurities present.

    X-Ray Crystallography for Solid-State Structure Determination

    This technique would reveal the spatial arrangement of the benzamide and 3-methylphenyl rings relative to each other, as well as the geometry of the amide linkage. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While no published crystal structure for this compound is readily available, a hypothetical data table of key crystallographic parameters is provided for illustrative purposes.

    Crystallographic Parameter Hypothetical Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)10.5
    b (Å)8.2
    c (Å)14.3
    α (°)90
    β (°)105
    γ (°)90
    Volume (ų)1185
    Z4

    Note: This table is entirely hypothetical and serves only to illustrate the types of data obtained from an X-ray crystallographic study.

    Prospective Research Directions and Emerging Applications of 2 Amino N 3 Methylphenyl Benzamide in Applied Sciences

    Development as a Precursor for Novel Pharmaceutical Agents

    The compound 2-amino-N-(3-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, largely due to its reactive amino and benzamide (B126) functionalities. smolecule.com Research has shown its potential in the development of drugs targeting cancer and microbial infections. smolecule.com The structural framework is particularly valuable for creating derivatives with specific biological activities. smolecule.com

    One of the most significant applications of 2-amino-N-substituted benzamides is in the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological properties. researchgate.net The annulation (ring-forming) reaction of 2-aminobenzamides with various reagents like aldehydes, ketones, or even dimethyl sulfoxide (B87167) (DMSO) can yield these valuable structures. researchgate.net Quinazolinone derivatives are known to exhibit activities such as anticonvulsive, analgesic, and antisecretory effects. researchgate.net

    Furthermore, derivatives of 2-aminobenzamides have been investigated for their antimicrobial properties. Studies on a series of substituted 2-amino-N-phenylbenzamides revealed that some compounds exhibited good activity against Mycobacterium tuberculosis and other atypical mycobacteria. researchgate.net For instance, the introduction of a chloro group at the 5-position of the 2-aminobenzamide (B116534) structure was found to enhance antimycobacterial activity. researchgate.net While this compound itself is a starting point, its derivatives created through reactions like diazotization and cyclization can lead to other heterocyclic systems like 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, although this particular transformation sometimes leads to a decrease in antimicrobial potency. researchgate.net

    The development of novel antioxidants is another area where benzamide derivatives are showing promise. acs.org The search for new, more effective antioxidants is critical for addressing conditions like coronary heart disease and stroke. acs.org The inherent structure of 2-aminobenzamides allows for the synthesis of a broad range of derivatives with potential antioxidant activity. acs.org

    Table 1: Examples of Pharmaceutical Agents Derived from 2-Aminobenzamide Scaffolds

    Derivative Class Synthetic Precursor(s) Reported Biological Activity
    Quinazolin-4(3H)-ones 2-Aminobenzamides and aldehydes/ketones Anticonvulsive, analgesic, antisecretory. researchgate.netresearchgate.net
    5-Chloro-2-amino-N-phenylbenzamides Substituted 2-amino-N-phenylbenzamides Antimycobacterial (active against M. tuberculosis). researchgate.net
    3-Phenyl-1,2,3-benzotriazin-4(3H)-ones 2-Amino-N-phenylbenzamides via diazotization Varied biological activities, including potential hypnotic effects. researchgate.net
    Substituted Benzamides Varied 2-aminobenzamide precursors Antioxidant properties. acs.org

    Exploration in Specialty Chemical Synthesis for Advanced Materials

    The unique structure of this compound also makes it a candidate for the synthesis of specialty chemicals and advanced materials. smolecule.com The presence of reactive sites—the primary amino group, the secondary amide linkage, and the aromatic rings—allows for its incorporation into polymeric chains or larger, functional molecular architectures.

    In industrial chemistry, the compound is noted for its utility in producing specialty chemicals. smolecule.com While specific examples directly utilizing this compound in advanced materials are still an emerging area of research, the broader class of benzamides and aromatic diamines are known precursors to high-performance polymers. These polymers often exhibit desirable properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics.

    The ortho-amino group and the amide linkage can participate in polymerization reactions to form polyamides or polyimides. The 3-methylphenyl group can influence the polymer's solubility and processing characteristics, as well as its final physical properties by affecting how the polymer chains pack together. The intramolecular hydrogen bonding potential between the ortho-amino group and the amide carbonyl can influence the conformation of the molecule, which in turn can affect the properties of resulting materials.

    Table 2: Potential Applications in Advanced Materials Synthesis

    Material Type Synthetic Role of this compound Potential Properties of Resulting Material
    High-Performance Polyamides Monomer in condensation polymerization reactions. Thermal stability, chemical resistance, high tensile strength.
    Poly(amide-imide)s Co-monomer providing flexible amide links. Excellent mechanical properties at elevated temperatures.
    Functional Dyes Core structure for chromophore development. Specific light absorption/emission properties for sensing or imaging.
    Organic Semiconductors Building block for conjugated organic molecules. Charge-transport properties for use in electronic devices.

    Research into Applications in Proteomics for Protein Interaction Studies

    Proteomics, the large-scale study of proteins, often employs chemical tools to investigate protein structure, function, and interactions. nih.gov Small molecules like this compound can serve as foundational structures for the design of chemical probes to explore the proteome.

    The core principle involves modifying the benzamide structure to create a bifunctional or trifunctional probe. One part of the molecule would be designed to bind to a specific protein or class of proteins. The this compound scaffold can be systematically altered to achieve this desired binding affinity and selectivity. Another part of the probe would contain a reactive group for covalently linking to the target protein or a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) for detection and purification.

    For example, derivatives could be synthesized to act as inhibitors for specific enzymes, such as kinases or proteases, which are often dysregulated in disease. By incorporating a photoreactive group, the inhibitor could be turned into a photo-affinity label. Upon binding to the target protein, irradiation with UV light would trigger a covalent bond to form, permanently tagging the protein. Subsequent analysis using mass spectrometry can then identify the protein and the specific site of interaction. nih.gov This approach is invaluable for target identification and validation in drug discovery.

    While direct application of this compound in proteomics is not yet widely documented, the principles of chemical biology and the versatility of the benzamide scaffold suggest a strong potential for its use in developing novel chemical probes.

    Table 3: Potential Roles of this compound Derivatives in Proteomics

    Proteomics Technique Role of the Derived Chemical Probe Information Gained
    Affinity Chromatography The derivative is immobilized on a solid support to "capture" interacting proteins from a cell lysate. Identification of proteins that bind to the specific chemical scaffold.
    Photo-affinity Labeling A photoreactive derivative binds to its target protein and forms a covalent bond upon UV irradiation. Identification of direct protein targets and their specific binding sites. nih.gov
    Activity-Based Protein Profiling (ABPP) A reactive probe that covalently modifies the active site of an entire class of enzymes. Assessment of the functional state and activity levels of specific enzyme families in complex biological samples.
    Chemical Cross-linking A bifunctional probe with two reactive ends to link interacting proteins together. Mapping protein-protein interaction networks within the cell.

    Q & A

    Q. What are the primary synthetic routes for 2-amino-N-(3-methylphenyl)benzamide, and how is purity validated?

    Methodological Answer: The compound is typically synthesized via amidation reactions. For example, reacting 2-aminobenzoic acid derivatives with 3-methylaniline in the presence of coupling agents like EDCI/HOBt under inert conditions . Purity is validated through:

    • Melting Point Analysis : Sharp melting points confirm crystallinity .
    • Spectroscopic Techniques :
      • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm amide formation .
      • NMR : Distinct signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ ~2.3 ppm) .

    Q. How is the molecular conformation of this compound characterized?

    Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

    • Single-Crystal Growth : Ethanol recrystallization .
    • Data Collection : Using CuKα radiation (λ = 1.54180 Å) and diffractometers (e.g., CAD-4) .
    • Refinement : SHELXL software refines atomic positions, with restraints on N–H bond lengths (e.g., 0.86 Å) .
      Key Parameters :
    ParameterValueSource
    Dihedral Angle (Benzamide/Aniline)36.2–74.2°
    N–H⋯O Hydrogen Bond1.86–2.10 Å

    Advanced Research Questions

    Q. How do substituents on the benzamide core influence intermolecular interactions in crystal packing?

    Methodological Answer: The meta-methyl group on the aniline ring induces steric effects, altering hydrogen-bonding networks. For example:

    • Syn vs. Anti Conformations : The methyl group forces the N–H bond into an anti position relative to the substituent, reducing steric clash .
    • Hydrogen-Bonding Chains : N–H⋯O interactions form 1D chains (Fig. 2 in ), stabilizing the lattice. Computational tools (e.g., Mercury) visualize these interactions .

    Q. What computational methods resolve contradictions in bioactivity data for benzamide derivatives?

    Methodological Answer: Contradictions (e.g., variable enzyme inhibition) are addressed via:

    • QSAR Modeling : Relates substituent electronic effects (e.g., Hammett σ values) to activity .
    • Docking Studies : AutoDock/Vina predicts binding modes with targets like acps-pptase .
    • Statistical Validation : Boltzmann-weighted ensemble docking accounts for conformational flexibility .

    Q. How is experimental phasing applied to resolve ambiguities in electron density maps for this compound?

    Methodological Answer: For poorly diffracting crystals:

    • SHELXC/D/E Pipeline : Rapid phase determination via SAD/MAD methods .
    • Twinned Data Refinement : SHELXL handles twinning by pseudo-merohedry using HKLF5 format .
      Example Workflow :

    Data Integration : HKL-2000/SCALA.

    Phase Optimization : 20,000 trials in SHELXD .

    Density Modification : RESOLVE/SHELXE improves map interpretability .

    Q. How do solvent effects and crystallization conditions impact polymorph formation?

    Methodological Answer: Polymorph screening involves:

    • Solvent Variation : Ethanol vs. DMF yields different crystal habits (needle vs. plate) .
    • Temperature Gradients : Slow cooling (0.5°C/hr) promotes single-domain crystals.
    • PXRD Validation : Matches experimental patterns to predicted forms (e.g., Mercury/Materials Studio) .

    Q. What advanced NMR techniques differentiate rotamers in this compound?

    Methodological Answer:

    • VT-NMR : Variable-temperature ¹H NMR (e.g., 298–353 K) collapses rotamer signals into singlets if exchange is rapid .
    • NOESY : Correlates spatial proximity of methyl and amide protons, confirming dominant conformers .

    Q. How are machine learning models applied to predict novel derivatives with enhanced activity?

    Methodological Answer:

    • Descriptor Generation : Mordred/PaDEL calculates 1,800+ molecular features .
    • Model Training : Random Forest/ANN predicts logP, pIC50 using datasets from PubChem .
    • Validation : Leave-one-out cross-validation (Q² > 0.6) ensures reliability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.